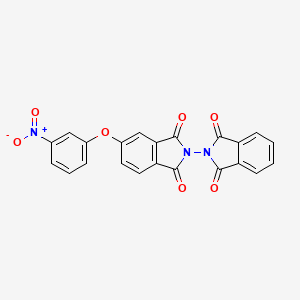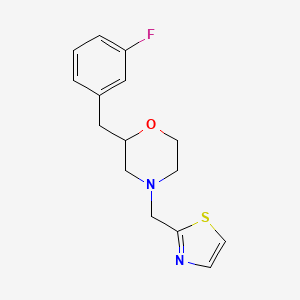
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NPB, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. NPB is a tetracyclic quinone that contains a nitrophenyl group and two isoindole rings. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the activity of several enzymes, including NADH oxidase and xanthine oxidase, which are involved in ROS generation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. In addition, this compound has been shown to have antioxidant properties and to protect cells from oxidative stress.
実験室実験の利点と制限
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases.
合成法
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been synthesized using several methods, including the reaction between 3-nitrophthalic anhydride and 2,2'-biindoline in the presence of a catalyst, and the oxidation of 5-amino-2,2'-biisoindole with hydrogen peroxide in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer reactions in proteins and enzymes. In pharmacology, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTASBAKQWISHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)
![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)


![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)